Endrin 1000 microg/mL in Hexane

Standard Solution Homogeneity Solubility-Driven Formulation Stability Solvent Selection for CRM Preparation

Endrin 1000 µg/mL in Hexane is a single-component certified reference standard of the cyclodiene organochlorine pesticide endrin (CAS 72-20-8), formulated as a gravimetrically prepared solution in n-hexane at 1000 µg/mL concentration. Endrin is a stereoisomer of dieldrin and shares the class with aldrin, isodrin, and heptachlor epoxide.

Molecular Formula C12H8Cl6O
Molecular Weight 380.9 g/mol
CAS No. 72-20-8
Cat. No. B1671284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndrin 1000 microg/mL in Hexane
CAS72-20-8
SynonymsEndrin;  NSC 8935;  NSC-8935;  NSC8935
Molecular FormulaC12H8Cl6O
Molecular Weight380.9 g/mol
Structural Identifiers
SMILESC1C2C3C(C1C4C2O4)C5(C(=C(C3(C5(Cl)Cl)Cl)Cl)Cl)Cl
InChIInChI=1S/C12H8Cl6O/c13-8-9(14)11(16)5-3-1-2(6-7(3)19-6)4(5)10(8,15)12(11,17)18/h2-7H,1H2/t2-,3+,4-,5+,6-,7+,10-,11+
InChIKeyDFBKLUNHFCTMDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 68° F (NTP, 1992)
Solubility in g/100 ml solvent at 25 °C: acetone 17, benzene 13.8, carbon tetrachloride 3.3, hexane 7.1, and xylene 18.3
In water, 0.25 mg/l @ 25 °C
Solubility of endrin in fresh water: 200 ug/l.
Insol in methanol
0.00025 mg/mL at 25 °C
Solubility in water: none
Solubility in water at 25 °C: none
Insoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Endrin 1000 µg/mL in Hexane: Certified Single-Component Organochlorine Pesticide Reference Standard for Trace Residue Analysis


Endrin 1000 µg/mL in Hexane is a single-component certified reference standard of the cyclodiene organochlorine pesticide endrin (CAS 72-20-8), formulated as a gravimetrically prepared solution in n-hexane at 1000 µg/mL concentration [1]. Endrin is a stereoisomer of dieldrin and shares the class with aldrin, isodrin, and heptachlor epoxide [2]. Unlike multi-component pesticide mixtures, this individual CRM is designed for primary calibration, instrument performance verification, and method validation in gas chromatography with electron capture detection (GC-ECD) or mass spectrometry (GC-MS) across environmental, food safety, and forensic toxicology applications [1].

Why Generic Substitution of Endrin Reference Standards Compromises Data Quality in Regulatory Pesticide Analysis


Endrin reference standards cannot be casually interchanged among solvent systems, preparation grades, or multi-component formats without introducing quantifiable bias. Solvent choice critically affects endrin solubility; endrin is practically insoluble in methanol (0.00025 mg/mL at 25 °C) but dissolves at 7.1 g/100 mL in hexane [1], meaning methanol-based standards of the same nominal concentration may exhibit precipitation or inhomogeneity upon temperature fluctuation. Preparation method further dictates certified uncertainty: single-analyte gravimetric preparations yield endrin uncertainties of approximately 0.4% (k=2), whereas volumetric multi-component mixtures can carry uncertainties as high as 15% for the same analyte [2]. Substituting a mixture for a dedicated single standard thus propagates unacceptably large calibration errors into residue quantification, especially at regulatory decision limits.

Quantitative Differentiation Evidence: Endrin 1000 µg/mL in Hexane vs. Methanol, Acetone, and Multi-Component Analogs


Solvent-Limited Solubility: Hexane Enables 28-Million-Fold Higher Endrin Capacity than Methanol

Endrin exhibits starkly solvent-dependent solubility. In n-hexane, endrin dissolves at 7.1 g/100 mL at 25 °C, whereas in methanol solubility drops to 0.00025 mg/mL under the same conditions [1]. This represents a factor of approximately 2.8 × 10⁷ higher solute capacity in hexane. For a 1000 µg/mL nominal standard, this means the hexane formulation operates at roughly 0.014% of saturation, while a methanol formulation of the same nominal concentration approaches 400,000% of its thermodynamic solubility limit—rendering the methanol 'solution' a metastable suspension at best. Consequently, hexane-based standards maintain true solution homogeneity across recommended storage temperatures (2–8 °C) and avoid gravimetric precipitation errors during volumetric transfer.

Standard Solution Homogeneity Solubility-Driven Formulation Stability Solvent Selection for CRM Preparation

Certified Uncertainty in Single-Component Gravimetric Standards Reduces Calibration Error by Up to 15-Fold vs. Volumetric Multi-Component Mixtures

The Endrin 1000 µg/mL in Hexane standard is prepared by weight-volume gravimetric method with a certified relative expanded uncertainty of 2% (k=2), encompassing contributions from raw material purity, preparation process, value verification, homogeneity, and stability [1]. In a controlled national reference material study, endrin in gravimetrically prepared mixtures exhibited an uncertainty of approximately 0.4% (k=2) at 100 ppm, whereas endrin in volumetrically prepared mixtures carried an uncertainty of 15% (k=2) at 80 ppm [2]. The 2% uncertainty of this commercial single-analyte hexane standard thus occupies an intermediate position: substantially tighter than volumetric multi-component mixtures (15%), though wider than the most stringently prepared national-level gravimetric materials (0.4%), reflecting a practical balance between metrological rigor and commercial accessibility.

Certified Reference Material Uncertainty Gravimetric vs Volumetric Preparation Metrological Traceability

Endrin Recovery in Hexane-Based Extraction Systems Reaches 79–100% with RSD 2.7–16.6% for Propolis Matrices

A validated GC-ECD method for the simultaneous determination of heptachlor, aldrin, dieldrin, and endrin in propolis using hexane-based extraction achieved mean endrin recoveries between 79% and 100%, with relative standard deviation (RSD) values ranging from 2.7% to 16.6% at fortification levels of 0.6 and 1.2 µg/g [1]. The solvent compatibility of a hexane-based endrin calibration standard with the hexane extraction medium eliminates solvent-exchange evaporation steps and associated analyte loss that would be required when using methanol- or acetone-based standards. This methodological alignment is particularly critical for endrin, which is susceptible to thermal degradation and adsorptive losses on active glass surfaces during solvent evaporation [2].

Method Validation Recovery GC-ECD Pesticide Residue Hexane Extraction Efficiency

Endrin Degradation in GC Inlet Liners: Fritted Liners Maintain <20% Breakdown Over 87 Injections vs. 58 for Wool-Packed Liners

Endrin is uniquely susceptible among organochlorine pesticides to thermal and catalytic degradation in the GC injection port, converting to endrin aldehyde and endrin ketone [1]. A comparative study of inlet liner technologies demonstrated that Ultra Inert fritted liners sustained a mean of 87 injections before reaching the 20% total endrin breakdown threshold, compared to 58–81 injections for wool-packed liners [2]. Low-frit designs also exhibited lower run-to-run variability (RSD 14–27%) compared to wool-packed alternatives. Critically, SGE inlet liners validated under EPA 8081B guarantee less than 3% endrin breakdown per batch, providing quantitative assurance for system suitability testing [3]. When combined with a single-component hexane endrin standard of known purity, degradation can be tracked precisely via degradation check standards, a requirement under EPA Methods 508, 608, and 8081B.

GC Inlet Liner Inertness Endrin Thermal Degradation EPA Method 8081B Compliance

Optimal Procurement and Application Scenarios for Endrin 1000 µg/mL in Hexane Based on Quantitative Evidence


Primary Calibration Standard for EPA Method 505/508 Drinking Water Organochlorine Pesticide Analysis

When analyzing finished drinking water for organohalide pesticides per EPA Methods 505 and 508, laboratories must prepare calibration curves from stock standards at 1000 µg/mL. Using Endrin 1000 µg/mL in Hexane as the primary stock eliminates solvent mismatch between the standard and the hexane microextraction step specified in the method [1]. The gravimetric single-component standard with 2% certified uncertainty (k=2) provides tighter calibration error control than volumetric multi-component mixtures, which exhibit endrin uncertainties up to 15% [2]. Additionally, the daily system performance check for endrin degradation (required by Methods 508/508.1) can be directly performed using this stock, ensuring compliance with the ≤20% breakdown acceptance criterion.

Instrument Calibration and System Suitability for GC-ECD Pesticide Residue Screening in Food Matrices

Food testing laboratories performing multi-residue organochlorine pesticide screening in fatty matrices (e.g., propolis, dairy, oils) benefit from Endrin 1000 µg/mL in Hexane as a single-analyte calibrant because hexane is the preferred extraction solvent for lipid-rich samples [1]. The demonstrated endrin recovery of 79–100% with RSD 2.7–16.6% in hexane-extracted propolis [2] supports matrix-matched calibration using this standard. The high solubility of endrin in hexane (7.1 g/100 mL) [3] ensures that the stock solution remains a true homogeneous solution at recommended storage temperatures (2–8 °C), preventing concentration gradients that could bias low-level (ppb) quantification.

Degradation Check Standard for GC Inlet Liner and Septum Performance Evaluation

Endrin is the recommended probe analyte for assessing GC inlet inertness because it is more susceptible to surface-catalyzed degradation than DDT, aldrin, or dieldrin [1]. A single-component Endrin 1000 µg/mL in Hexane standard provides an unambiguous degradation signal (endrin aldehyde + endrin ketone peaks) without interference from co-eluting pesticides present in multi-component mixes [2]. When paired with fritted inlet liners validated to maintain <20% endrin breakdown for ≥87 injections [3], this standard enables quantitative tracking of inlet performance degradation over time, supporting predictive maintenance scheduling in high-throughput environmental laboratories.

Metrological Reference for Uncertainty Budgeting in ISO/IEC 17025 Accredited Pesticide Residue Laboratories

Laboratories seeking or maintaining ISO/IEC 17025 accreditation must quantify and minimize measurement uncertainty. The Endrin 1000 µg/mL in Hexane standard with a certified 2% (k=2) relative expanded uncertainty [1] provides a well-characterized starting point for uncertainty budget construction. By selecting this single-component gravimetric standard instead of a volumetric multi-component mixture (which can carry endrin uncertainties as high as 15%) [2], the laboratory reduces the calibration uncertainty contribution by approximately 7.5-fold. This reduction is particularly valuable when quantifying endrin at or near the EU default MRL of 0.01 mg/kg, where relative measurement uncertainty must be kept below 50% per SANTE/11312/2021 guidance.

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